ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyran ring fused with a pyridine ring, along with various functional groups such as amino, cyano, and ester groups. The presence of these functional groups makes the compound highly reactive and versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate typically involves multi-step reactions. One common method involves the condensation of ethyl cyanoacetate with various substituted aryl or heteryl amines. This reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol . The reaction conditions may vary, but typical conditions include heating the reaction mixture to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the solvent-free reaction of aryl amines with ethyl cyanoacetate, which can be carried out at elevated temperatures (around 70°C) and with prolonged stirring . This method is advantageous as it reduces the need for solvents and minimizes waste, making it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amino groups.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylates: These compounds share a similar pyran ring structure and exhibit comparable reactivity and biological activities.
Indole derivatives: These compounds also contain heterocyclic structures and have been studied for their diverse biological activities.
Uniqueness
Ethyl 6-amino-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
339163-47-2 |
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Molecular Formula |
C28H28N4O3S |
Molecular Weight |
500.6g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C28H28N4O3S/c1-2-34-28(33)25-23(35-26(31)21(16-30)24(25)18-10-7-5-8-11-18)17-36-27-20(15-29)14-19-12-6-3-4-9-13-22(19)32-27/h5,7-8,10-11,14,24H,2-4,6,9,12-13,17,31H2,1H3 |
InChI Key |
HLAKJVSGXQXCBG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)CSC3=C(C=C4CCCCCCC4=N3)C#N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)CSC3=C(C=C4CCCCCCC4=N3)C#N |
Origin of Product |
United States |
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